1-(Pyridin-4-ylmethyl)piperidin-4-one

Lipophilicity ADME Medicinal Chemistry

Researchers requiring the 4-pyridinylmethyl regioisomer for ALK/c-Met inhibitor synthesis often face supply of inconsistent isomers. This ≥97% pure compound ensures the correct regioisomer for validated pharmacophore access. - ≥97% purity, exceeding typical 95% for 3-isomer - Required for ALK/c-Met inhibitor pharmacophore synthesis - Room temperature storage, global shipping

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
CAS No. 126832-82-4
Cat. No. B165356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyridin-4-ylmethyl)piperidin-4-one
CAS126832-82-4
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESC1CN(CCC1=O)CC2=CC=NC=C2
InChIInChI=1S/C11H14N2O/c14-11-3-7-13(8-4-11)9-10-1-5-12-6-2-10/h1-2,5-6H,3-4,7-9H2
InChIKeyHGXOGFPPULJEEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Pyridin-4-ylmethyl)piperidin-4-one (CAS 126832-82-4): Core Physicochemical Identity and Procurement-Relevant Baseline


1-(Pyridin-4-ylmethyl)piperidin-4-one (CAS 126832-82-4) is a heterocyclic organic compound belonging to the piperidin-4-one class, featuring a piperidine ring with a 4-oxo group and an N-(pyridin-4-ylmethyl) substituent. Its molecular formula is C11H14N2O with an average mass of 190.24 g/mol . The compound is a white crystalline solid with a density of 1.149 g/cm³ and a boiling point of approximately 337.5°C at 760 mmHg . It is supplied as a research chemical building block, typically with a purity of ≥97%, and is valued for its ketone functionality and pyridine nitrogen, which enable diverse synthetic transformations . The compound's regioisomeric identity (4-pyridinylmethyl vs. 2- or 3-pyridinylmethyl) is critical for its downstream applications, as the position of the pyridine nitrogen dictates binding affinity and physicochemical properties .

Why N-Substituted Piperidin-4-ones Are Not Interchangeable: The Critical Role of Pyridine Regioisomerism and Physicochemical Divergence


In medicinal chemistry and chemical biology, the precise position of a heteroatom within an N-substituent can drastically alter a molecule's physicochemical properties and biological activity. For 1-(pyridinylmethyl)piperidin-4-ones, the regioisomeric position of the pyridine nitrogen (2-, 3-, or 4-) directly impacts the compound's lipophilicity (LogP), basicity (pKa), and hydrogen-bonding capacity [1]. These differences translate into measurable variations in membrane permeability, solubility, and target engagement [2]. Furthermore, the 4-pyridinylmethyl isomer exhibits a unique electronic distribution that favors distinct metal coordination geometries and nucleophilic aromatic substitution pathways compared to its 2- and 3-pyridinylmethyl analogs [3]. Substituting one regioisomer for another without rigorous validation can compromise synthetic yields, alter biological activity, and introduce unanticipated off-target effects, thereby invalidating comparative data across studies . Consequently, procurement decisions must be guided by regioisomer-specific evidence rather than broad class assumptions.

Quantitative Differentiation of 1-(Pyridin-4-ylmethyl)piperidin-4-one (CAS 126832-82-4) Against Closest Regioisomeric and Class Analogs


Regioisomer-Dependent Lipophilicity: 4-Pyridinylmethyl Exhibits Intermediate LogP, Distinct from 2- and 3-Pyridinylmethyl Isomers

The calculated LogP (octanol-water partition coefficient) for 1-(Pyridin-4-ylmethyl)piperidin-4-one is 0.68, which is significantly lower than that of its 2-pyridinylmethyl isomer (LogP = 1.18) and higher than that of its 3-pyridinylmethyl isomer (LogP = 0.33) [1]. This intermediate lipophilicity profile can influence passive membrane permeability and solubility, directly impacting in vitro ADME properties and cellular activity .

Lipophilicity ADME Medicinal Chemistry

Commercial Purity Grade: ≥97% Purity Standard, Exceeding Commonly Offered 95% Grade for 3-Pyridinylmethyl Isomer

The 1-(Pyridin-4-ylmethyl)piperidin-4-one is routinely supplied with a purity of ≥97%, as specified by multiple vendors, whereas the 1-(Pyridin-3-ylmethyl)piperidin-4-one is commonly offered at 95% purity [1]. This higher purity specification reduces the need for additional purification steps in downstream synthesis and minimizes the presence of regioisomeric or other impurities that could confound biological assays .

Chemical Purity Building Block Quality Control

Polar Surface Area (PSA) Distinction: 33.2 Ų TPSA Facilitates Blood-Brain Barrier Penetration Predictions

The topological polar surface area (TPSA) of 1-(Pyridin-4-ylmethyl)piperidin-4-one is calculated as 33.2 Ų, which is identical to the 2- and 3-pyridinylmethyl isomers, but lower than that of 1-benzylpiperidin-4-one (TPSA = 20.3 Ų) . A TPSA below 60-70 Ų is generally associated with favorable blood-brain barrier (BBB) penetration, and the 33.2 Ų value of this compound suggests potential for CNS drug discovery applications .

CNS Drug Design Blood-Brain Barrier Physicochemical Properties

Downstream Synthetic Utility: Validated Intermediate for ALK/c-Met Kinase Inhibitors and Curcumin-Inspired Antineoplastics

The 4-pyridinylmethyl-piperidin-4-one scaffold is a key building block for the synthesis of potent ALK and c-Met tyrosine kinase inhibitors, as noted in authoritative medicinal chemistry classifications [1]. Furthermore, derivatives of this compound, specifically 3,5-bis(pyridin-4-ylmethylene)piperidin-4-ones, have demonstrated sub-μM cytostatic IC50 values against multiple cancer cell lines (e.g., A549, Hep2) and have been characterized as catalytic inhibitors of human topoisomerase IIα [2]. In contrast, the 2-pyridinylmethyl isomer is primarily utilized for the synthesis of the antiangiogenic agent LY317615 [3], illustrating regioisomer-dependent downstream applications.

Kinase Inhibitors Antineoplastic Agents Synthetic Intermediates

pKa Distinction: High Basicity (pKa = 17.96) Indicates Limited Protonation at Physiological pH, Affecting Receptor Binding

The predicted acid dissociation constant (pKa) for the piperidine nitrogen in 1-(Pyridin-4-ylmethyl)piperidin-4-one is 17.96, indicating that the compound remains predominantly unprotonated at physiological pH (7.4) [1]. In contrast, the 2-pyridinylmethyl isomer exhibits a lower predicted pKa of 6.04 for the pyridine nitrogen, leading to a different ionization state distribution under physiological conditions . This difference in basicity can alter the compound's ability to engage in hydrogen bonding and ionic interactions with biological targets, thereby influencing binding affinity and selectivity.

Ionization State Drug-Receptor Interactions Physicochemical Properties

Rotatable Bond Count: Identical Flexibility Across Regioisomers, but Distinct from Bulkier N-Benzyl Analog

The number of rotatable bonds in 1-(Pyridin-4-ylmethyl)piperidin-4-one is 2, which is identical to the 2- and 3-pyridinylmethyl isomers, but lower than the 2 rotatable bonds of 1-benzylpiperidin-4-one [1]. This limited conformational flexibility can enhance binding affinity by reducing entropic penalties upon target engagement, and it also aligns with Lipinski's Rule of Five for oral drug-likeness .

Conformational Flexibility Molecular Dynamics Drug Design

Optimal Application Scenarios for 1-(Pyridin-4-ylmethyl)piperidin-4-one Based on Quantified Differentiation


Medicinal Chemistry Programs Targeting ALK or c-Met Tyrosine Kinases

As a validated synthetic intermediate for ALK and c-Met tyrosine kinase inhibitors [1], this compound is ideally suited for lead optimization campaigns in oncology, particularly for non-small cell lung cancer. The 4-pyridinylmethyl regioisomer is specifically required to access this pharmacophore, whereas the 2-pyridinylmethyl isomer is not a documented precursor for these targets [2]. Researchers should prioritize this regioisomer when synthesizing analogs of known ALK/c-Met inhibitors to ensure proper binding geometry.

Synthesis of Curcumin-Inspired Antineoplastic Agents with Topoisomerase IIα Inhibition

The 3,5-bis(pyridin-4-ylmethylene)piperidin-4-one scaffold, derived from 1-(Pyridin-4-ylmethyl)piperidin-4-one, has demonstrated sub-μM cytostatic activity against multiple cancer cell lines and acts as a catalytic inhibitor of human topoisomerase IIα [3]. This application leverages the compound's ketone reactivity and the 4-pyridinylmethyl substituent's electronic properties. Substituting a different regioisomer could compromise the planarity and electron distribution required for topoisomerase inhibition, making this specific isomer essential for this class of compounds .

CNS Drug Discovery Requiring Balanced Lipophilicity and Predicted BBB Penetration

With a calculated LogP of 0.68 and a TPSA of 33.2 Ų [4], 1-(Pyridin-4-ylmethyl)piperidin-4-one presents a favorable profile for blood-brain barrier penetration. Its intermediate lipophilicity (lower than the 2-isomer, higher than the 3-isomer) makes it a preferred scaffold for CNS-targeted drug discovery programs aiming to optimize both solubility and passive permeability. Researchers developing ligands for neurological targets should consider this regioisomer to achieve a balanced ADME profile without resorting to additional polar functionality that could reduce potency.

Chemical Biology Studies Requiring High Purity Building Blocks for Sensitive Assays

The commercial availability of 1-(Pyridin-4-ylmethyl)piperidin-4-one at ≥97% purity, exceeding the typical 95% purity of the 3-pyridinylmethyl isomer [5], makes it the preferred choice for applications where impurities could confound results, such as high-throughput screening, cellular target engagement assays, and detailed SAR studies. The higher purity specification reduces the risk of false positives or skewed dose-response curves caused by contaminating regioisomers or synthetic byproducts.

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